molecular formula C18H22N4O4S B2764042 N,N,4-trimethyl-2-(6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamido)thiazole-5-carboxamide CAS No. 2034317-67-2

N,N,4-trimethyl-2-(6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamido)thiazole-5-carboxamide

Cat. No.: B2764042
CAS No.: 2034317-67-2
M. Wt: 390.46
InChI Key: QNNBTRRKKDSBON-UHFFFAOYSA-N
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Description

N,N,4-trimethyl-2-(6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamido)thiazole-5-carboxamide is a synthetic compound known for its significant potential in various scientific fields. This compound has drawn attention due to its unique molecular structure and its promising applications in chemistry, biology, and medicine.

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the nicotinamide derivative. Reaction conditions may include:

  • Step One: Formation of the tetrahydro-2H-pyran-4-yl ether intermediate, typically achieved by reacting pyran with suitable alcohol under acidic conditions.

  • Step Two: Introduction of the thiazole moiety through cyclization reactions, often utilizing thiourea and appropriate halogenated compounds.

  • Final Step: Methylation of nitrogen atoms and carboxamide formation through amide bond coupling reactions. Common reagents include methyl iodide and N,N-dimethylformamide.

Industrial Production Methods

Industrial production of this compound scales up these synthetic routes while optimizing conditions for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and advanced separation methods like crystallization and chromatography are employed.

Types of Reactions

This compound undergoes various types of chemical reactions, including:

  • Oxidation

  • Reduction

  • Substitution

Common Reagents and Conditions

  • Oxidation: Typically involves reagents like hydrogen peroxide and sodium hypochlorite under mild to moderate temperature conditions.

  • Reduction: Utilizes reagents such as lithium aluminum hydride or sodium borohydride.

  • Substitution: Commonly performed using halogenating agents like thionyl chloride or sulfuryl chloride, often in the presence of a base.

Major Products

These reactions yield products including nicotinamido and thiazole derivatives with modified functional groups, which can be further explored for enhanced biological activity or stability.

Chemistry

In chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its unique structure allows chemists to explore new pathways in medicinal chemistry and material science.

Biology

Biologically, this compound is investigated for its potential as an enzyme inhibitor, with applications in studying cellular processes and metabolic pathways.

Medicine

In medicine, the compound's pharmacological properties are of great interest. It has shown promise in preliminary studies as an anti-inflammatory agent and a possible therapeutic for metabolic disorders.

Industry

Industrial applications include its use as a precursor in the manufacture of fine chemicals and as an intermediate in the synthesis of novel polymers and coatings.

Mechanism of Action

The compound exerts its effects primarily through interactions with specific molecular targets, including enzymes and receptors. By binding to these targets, it can modulate biochemical pathways and alter cellular functions. The nicotinamido and thiazole moieties are critical for its binding affinity and specificity.

Uniqueness

Compared to other similar compounds, N,N,4-trimethyl-2-(6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamido)thiazole-5-carboxamide is unique due to its combined structural elements and the presence of a tetrahydro-2H-pyran-4-yl group, which enhances its solubility and bioavailability.

Similar Compounds

  • N,N-Dimethyl-2-(6-hydroxy-nicotinamido)thiazole-5-carboxamide

  • 4-Methyl-2-(6-(tetrahydro-2H-pyran-4-yl)oxy)nicotinamido)thiazole-5-carboxamide

These compounds share structural similarities but differ in specific functional groups, leading to variations in their chemical and biological properties.

Properties

IUPAC Name

N,N,4-trimethyl-2-[[6-(oxan-4-yloxy)pyridine-3-carbonyl]amino]-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O4S/c1-11-15(17(24)22(2)3)27-18(20-11)21-16(23)12-4-5-14(19-10-12)26-13-6-8-25-9-7-13/h4-5,10,13H,6-9H2,1-3H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNNBTRRKKDSBON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C2=CN=C(C=C2)OC3CCOCC3)C(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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